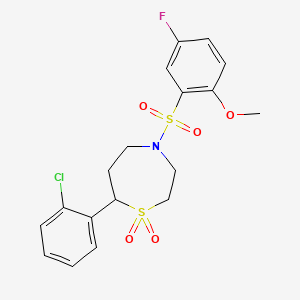
7-(2-Chlorophenyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Chlorophenyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide is a useful research compound. Its molecular formula is C18H19ClFNO5S2 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 7-(2-Chlorophenyl)-4-((5-fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide is a thiazepane derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C15H14ClFNO2S
- Molecular Weight : 333.79 g/mol
- IUPAC Name : this compound
This compound contains a thiazepane ring, which is known for its potential pharmacological applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazepane derivatives. For instance, compounds similar to the one have demonstrated significant antiproliferative effects in various cancer cell lines:
- Case Study : A study on thiazolidinone compounds showed that modifications in the structure led to varying degrees of cytotoxicity against human leukemia cell lines. The electron-donating groups at specific positions were found to enhance anticancer properties significantly .
Antimicrobial Properties
Thiazepane derivatives have also been investigated for their antimicrobial activity. The presence of halogen substituents (like chlorine and fluorine) in the structure often contributes to enhanced antimicrobial efficacy:
- Data Table: Antimicrobial Activity of Thiazepane Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that thiazepane derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
- Mechanism : The inhibition of NF-kB signaling pathways has been observed in related compounds, leading to decreased expression of inflammatory markers .
Neuroprotective Effects
Emerging studies suggest that certain thiazepane derivatives exhibit neuroprotective effects, which may be beneficial in treating neurodegenerative diseases:
Applications De Recherche Scientifique
Medicinal Chemistry
The compound is investigated for its potential pharmacological properties. Its unique structure suggests activity against various biological targets, including:
- Antimicrobial Activity : Preliminary studies indicate that thiazepane derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this have shown activity against strains like Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Research has explored the ability of this compound to induce apoptosis in cancer cell lines such as HeLa and MCF-7. Studies suggest mechanisms involving cell cycle arrest and apoptosis induction.
- Neuropharmacological Effects : There is evidence that this compound may interact with serotonin receptors (5-HT1A and 5-HT7), suggesting potential applications in treating mood disorders like depression and anxiety.
Materials Science
In industrial applications, the compound could be utilized in the development of advanced materials with specific properties. Its incorporation into polymers or other materials may lead to enhanced conductivity or stability.
Case Studies
- Antimicrobial Study : A study evaluated various thiazepane derivatives against common pathogens. Results indicated that those containing fluorinated phenyl groups had enhanced activity compared to their non-fluorinated counterparts.
- Cancer Cell Line Study : In vitro assays on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant decrease in cell proliferation and increased apoptosis markers.
- Neuropharmacological Assessment : Behavioral assays demonstrated that the compound exhibited significant antidepressant-like effects in rodent models when compared to traditional antidepressants.
Propriétés
IUPAC Name |
7-(2-chlorophenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonyl-1,4-thiazepane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO5S2/c1-26-16-7-6-13(20)12-18(16)28(24,25)21-9-8-17(27(22,23)11-10-21)14-4-2-3-5-15(14)19/h2-7,12,17H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTRYVORUORQTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













